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KASP Genotyping Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for common issues encountered during KASP (Kompetitive Allele-Specific

PCR) genotyping experiments. The information is tailored for researchers, scientists, and drug

development professionals to help diagnose and resolve potential problems in their genotyping

results.

Frequently Asked Questions (FAQs)
Q1: What are the essential components of a KASP reaction?

A KASP genotyping reaction consists of three main components:

KASP Assay Mix: This contains two allele-specific forward primers and one common reverse

primer.[1][2][3][4]

KASP Master Mix: A universal reagent containing Taq polymerase, dNTPs, a passive

reference dye (ROX™), and a FRET (Fluorescence Resonance Energy Transfer) cassette

system in an optimized buffer.[1][2][4][5]
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Template DNA: High-quality DNA from the samples to be genotyped.[2]

Q2: What is the minimum number of DNA samples recommended for a KASP assay?

To ensure reliable cluster formation for accurate genotype calling, it is recommended to run a

minimum of 22 DNA samples per KASP assay.[1][5][6][7] Including at least two no-template

controls (NTCs) per assay is also crucial for detecting contamination or non-specific

amplification.[1][5][6]

Q3: At what temperature should the final plate read be performed?

Completed KASP reaction plates must be read at a temperature below 40°C.[5][6][8][9]

Reading the plate at temperatures above 40°C can lead to poor data quality and inaccurate

genotyping results.[1][5][8]

Q4: Can I re-run a KASP reaction plate if the initial results are not optimal?

Yes, a major advantage of the KASP chemistry is the ability to "recycle" the reaction plate. If

the initial genotyping clusters are not well-defined, you can perform additional PCR cycles to

drive the reaction to completion and then re-read the plate.[6][10][11] This can often help to

tighten the clusters and improve genotype calling.[10] LGC, the developers of KASP,

recommend a maximum of four recycle steps.[10]

Troubleshooting Common Issues
This section addresses specific issues that may arise during KASP genotyping experiments,

providing potential causes and recommended solutions.

Issue 1: No Amplification or Very Weak Signal
Description: The majority of the samples, including positive controls, show little to no

fluorescent signal, clustering at the origin of the plot along with the NTCs.

Potential Causes and Solutions:
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Potential Cause Suggested Solution

Incorrect Reaction Setup

Ensure all components (KASP Master Mix,

Assay Mix, and DNA) are added in the correct

proportions.[5][8] Verify pipetting accuracy, as

inconsistent volumes can lead to failed

reactions.[5][8]

Poor DNA Quality or Quantity

Use high-quality DNA free from PCR inhibitors.

[5][8][12] The recommended DNA concentration

is typically 5-50 ng per reaction for a human-

sized genome; this may need adjustment for

organisms with significantly different genome

sizes.[1][9] If inhibitors are suspected, consider

diluting the DNA.[8]

Incorrect Thermal Cycling Conditions

Double-check that the thermal cycling program

has been entered correctly into the PCR

instrument.[8] The standard KASP protocol

involves a touchdown PCR approach.[6]

Degraded Reagents

Ensure that the KASP Master Mix and Assay

Mix have been stored correctly and have not

undergone excessive freeze-thaw cycles.[5][6]

Assay-Specific Issues

For newly designed assays (KASP-by-Design),

the issue might be related to primer design.

Consider redesigning the primers.[11]

Issue 2: Ambiguous or Scattered Genotype Clusters
Description: The data points on the cluster plot do not form distinct, tight clusters, making it

difficult to confidently assign genotypes. The clusters may appear elongated, spread out, or

merged.

Potential Causes and Solutions:
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Potential Cause Suggested Solution

Insufficient PCR Cycles

The reaction may not have reached its endpoint.

Perform additional PCR cycles ("recycling") and

re-read the plate.[8][10] This often helps to

tighten the clusters as more signal is generated.

[10]

Inconsistent DNA Quantity/Quality

Variations in DNA concentration or purity across

the plate can lead to scattered clusters.[8] It is

recommended to normalize DNA samples

before starting the assay.[8]

Cross-Contamination

Contamination between DNA samples can result

in scattered data points.[8] Review DNA

extraction and sample handling procedures to

minimize the risk of cross-contamination.[8]

Suboptimal Assay Performance

The assay may be sensitive to GC content. For

high G/C regions, adding DMSO to the reaction

mix may improve results.[8] For low G/C assays,

increasing the MgCl2 concentration might be

beneficial.[8]

Incorrect Data Analysis Settings

Ensure the axes on the cluster plot are scaled

correctly. Disproportionate scaling can distort

the appearance of clusters and lead to

misinterpretation of the data.[7]

Issue 3: Unexpected or Additional Genotype Clusters
Description: More than the expected three genotype clusters (two homozygous and one

heterozygous) are observed on the plot.

Potential Causes and Solutions:
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Potential Cause Suggested Solution

Contamination

Contamination of the KASP Assay Mix with

another assay mix or cross-contamination

between DNA samples can lead to extra

clusters.[8] Repeat the experiment using fresh

aliquots of reagents and carefully handled DNA

samples.[8]

Off-Target Amplification or Genomic Homology

The primers may be binding to other regions of

the genome that have a similar sequence,

leading to non-specific amplification.[6] This

may require a redesign of the KASP assay

primers.

Copy Number Variation (CNV)

The presence of CNVs in the genomic region

targeted by the assay can result in additional

clusters.

Experimental Protocols
Standard KASP Reaction Assembly
The following tables provide the recommended reagent volumes for setting up KASP

genotyping reactions in 96-well and 384-well plates.[6][9]

For 96-Well Plates (10 µL Total Reaction Volume):

Component Volume per Reaction

2X KASP Master Mix 5.0 µL

72X KASP Assay Mix 0.14 µL

Template DNA + Water 4.86 µL

For 384-Well Plates (5 µL Total Reaction Volume):
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Component Volume per Reaction

2X KASP Master Mix 2.5 µL

72X KASP Assay Mix 0.07 µL

Template DNA + Water 2.43 µL

Standard KASP Thermal Cycling Protocol
The KASP chemistry utilizes a touchdown PCR method.[6] The standard thermal cycling

conditions are detailed below.[6][9]

Step Temperature Duration Number of Cycles

Activation 94°C 15 minutes 1

Denaturation 94°C 20 seconds \multirow{2}{}{10}

Annealing/Elongation
61°C (dropping 0.6°C

per cycle)
60 seconds

Denaturation 94°C 20 seconds \multirow{2}{}{26+}

Annealing/Elongation 55°C 60 seconds

Note: Some assays may require optimized cycling conditions due to high or low GC content.[6]

Visualizing KASP Workflow and Troubleshooting
Logic
KASP Genotyping Workflow
The following diagram illustrates the key stages of the KASP genotyping process, from reaction

setup to data analysis.
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Caption: A simplified workflow of the KASP genotyping process.

Troubleshooting Logic for Ambiguous Clusters
This diagram outlines a logical approach to troubleshooting when genotype clusters are not

well-defined.
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Caption: A decision tree for troubleshooting ambiguous KASP results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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